5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-13-7-6-12(19-13)14(21)18-10-2-4-11(5-3-10)22-15-16-8-1-9-17-15/h1,8-12H,2-7H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKNCSVYLVJACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CCC(=O)N2)OC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide is a member of the pyrrolidine class of compounds, which have garnered significant attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide can be represented as follows:
Structural Features
- Pyrrolidine Ring : The core structure that contributes to its biological activity.
- Pyrimidine Moiety : Imparts specific interactions with biological targets.
- Carboxamide Group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including our compound of interest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
The mechanism by which 5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
Case Study: A549 Cell Line
In a comparative study, this compound was tested against standard chemotherapeutics like cisplatin. The results indicated that at a concentration of 100 µM for 24 hours, the compound reduced A549 cell viability significantly more than many other derivatives tested.
| Compound | % Viability (A549) | IC50 (µM) |
|---|---|---|
| 5-Oxo-N-(...) | 66% | 15 |
| Cisplatin | 50% | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown promising results against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.
The antimicrobial action may be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial protein synthesis.
Case Study: Multidrug-resistant Pathogens
In testing against various strains, including those resistant to linezolid and vancomycin, the compound exhibited selective toxicity towards the pathogens while sparing non-cancerous cells.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Comparison with Similar Compounds
Structural Comparison
The compound shares a pyrrolidine-2-carboxamide core with several analogs but differs in substituents and stereochemistry. Key structural distinctions include:
Key Observations :
- The pyrimidin-2-yloxy group in the target compound may enhance π-π stacking or hydrogen bonding compared to the phenylquinoline in sovaprévir .
- Unlike Example 51’s 4-hydroxy substitution, the 5-oxo group in the target compound could alter electron distribution and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis likely involves coupling pyrrolidine-2-carboxamide derivatives with functionalized cyclohexyl intermediates. Key steps include base-mediated condensation (e.g., using DBU or sodium carbonate) and protecting group strategies. For example, analogous syntheses of pyrimidine-containing carboxamides require sequential deprotection and coupling under inert conditions . Yield optimization may involve solvent selection (e.g., dichloromethane for improved solubility) and stoichiometric control of reagents to minimize side reactions .
Q. How can the stereochemical configuration of the (1r,4r)-cyclohexyl moiety be verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons on the cyclohexyl ring and adjacent functional groups (e.g., pyrimidin-2-yloxy substituents) . Computational methods like density functional theory (DFT) may also predict stable conformers for comparison with experimental data .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is essential for purity assessment . Stability studies under varying pH, temperature, and light exposure should employ mass spectrometry (MS) and infrared (IR) spectroscopy to detect degradation products. For hygroscopic analogs, Karl Fischer titration monitors water content .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking simulations (using software like AutoDock Vina) can model interactions between the compound’s carboxamide group and target active sites. Free energy perturbation (FEP) calculations refine binding affinity predictions by quantifying contributions from hydrophobic interactions and hydrogen bonding . Validation requires correlation with in vitro assays (e.g., surface plasmon resonance) .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC50 values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). Standardize protocols using reference inhibitors and validate via dose-response curves. Meta-analyses of published data should account for variables like enzyme source (recombinant vs. native) and incubation times . Cross-laboratory reproducibility studies are recommended .
Q. How can reaction engineering principles improve scalability for this compound’s synthesis?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization). Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation. Membrane separation technologies (e.g., nanofiltration) can purify products while reducing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
